molecular formula C9H11NO4S B1611417 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate CAS No. 93803-27-1

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B1611417
CAS No.: 93803-27-1
M. Wt: 229.26 g/mol
InChI Key: SOPYNQPQCZIJCQ-UHFFFAOYSA-N
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Description

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C9H11NO4S It is known for its unique structure, which includes a formyl group attached to a pyridinium ring, and a sulfonate group attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 3-formylpyridine with propane-1-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-Carboxypyridin-1-ium-1-yl)propane-1-sulfonate.

    Reduction: 3-(3-Hydroxypyridin-1-ium-1-yl)propane-1-sulfonate.

    Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-1-ium-1-yl)propane-1-sulfonate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-(3-Hydroxypyridin-1-ium-1-yl)propane-1-sulfonate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity.

Uniqueness

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is unique due to the presence of both a formyl group and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYNQPQCZIJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222120
Record name Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93803-27-1
Record name Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93803-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1-(3-sulphonatopropyl)pyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1-(3-sulphonatopropyl)pyridinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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